LY3295668

Catalog No.
S534061
CAS No.
1919888-06-4
M.F
C24H26ClF2N5O2
M. Wt
489.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
LY3295668

CAS Number

1919888-06-4

Product Name

LY3295668

IUPAC Name

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Molecular Formula

C24H26ClF2N5O2

Molecular Weight

489.9 g/mol

InChI

InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1

InChI Key

YQQZZYYQTCPEAS-OYLFLEFRSA-N

SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Solubility

Soluble in DMSO

Synonyms

LY3295668, LY-3295668, LY 3295668; AK-01; AK 01; AK01;

Canonical SMILES

CC1CC(CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Isomeric SMILES

C[C@@H]1C[C@](CCN1CC2=C(C(=CC=C2)Cl)F)(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

Description

The exact mass of the compound (2R,4R)-1-(3-Chloro-2-fluorobenzyl)-4-((3-fluoro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyridin-2-yl)methyl)-2-methylpiperidine-4-carboxylic acid is 489.1743 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

LY3295668, also known as AK-01, is a highly selective inhibitor of Aurora A kinase, a critical enzyme involved in cell division. This compound has garnered attention for its potential therapeutic applications in oncology, particularly in targeting tumors with specific genetic mutations, such as those involving the retinoblastoma protein (RB1). The design of LY3295668 incorporates a fluorine atom on the pyridine ring, which enhances its binding affinity and selectivity towards Aurora A kinase compared to other Aurora kinases like Aurora B and C .

The primary chemical reaction involving LY3295668 is its interaction with Aurora A kinase. Upon binding, it inhibits the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells. The compound's mechanism of action involves stabilizing the inactive conformation of the kinase, thereby preventing substrate phosphorylation .

Key Reactions:

  • Inhibition of Phosphorylation: LY3295668 binds to the ATP-binding site of Aurora A, inhibiting its ability to phosphorylate target proteins necessary for mitosis.
  • Induction of Apoptosis: The inhibition leads to accumulation of cells in mitosis, ultimately triggering programmed cell death mechanisms .

LY3295668 has shown significant biological activity against various cancer cell lines, particularly those deficient in RB1. Its selectivity allows it to induce synthetic lethality in these cells while sparing normal cells. In preclinical studies, treatment with LY3295668 resulted in notable tumor regression in models of small cell lung cancer (SCLC) and Merkel cell carcinoma (MCC) .

Mechanisms of Action:

  • Cell Cycle Arrest: It causes mitotic arrest by disrupting normal spindle assembly.
  • Increased Sensitivity to Immunotherapy: It enhances the efficacy of immune checkpoint inhibitors by restoring interferon signaling pathways in tumor cells .

The synthesis of LY3295668 involves several key steps:

  • Formation of Pyrimidine Derivatives: Initial reactions involve creating pyrimidine-based scaffolds through nucleophilic aromatic substitution.
  • Coupling Reactions: The synthesized intermediates are coupled with various amines and carboxylic acids to generate the final compound.
  • Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 95% .

Example Synthesis Route:

text
1. React 3-amino-5-methylpyrazole with an appropriate electrophile.2. Conduct nucleophilic aromatic substitution with selected amines.3. Purify the resulting compounds via HPLC.

Studies have highlighted the interaction between LY3295668 and various cellular pathways:

  • Synthetic Lethality with RB1 Loss: Its effectiveness is significantly enhanced in cells lacking functional RB1, making it a targeted treatment option for such tumors .
  • Synergistic Effects with Immunotherapy: Research indicates that combining LY3295668 with PD-L1 inhibitors can improve anti-tumor responses by enhancing T-cell infiltration into tumors .

Similar Compounds

LY3295668 shares structural and functional similarities with other Aurora kinase inhibitors but stands out due to its selectivity and potency.

Comparison with Similar Compounds:

Compound NameSelectivityMechanism of ActionUnique Features
AlisertibModerateInhibits Aurora A/B kinasesLess selective; broader target range
MK5108ModerateInhibits Aurora A/B kinasesSimilar mechanism but higher toxicity
ENMD-2076ModerateDual inhibition of Aurora A/BLess effective against RB1-deficient tumors

Uniqueness of LY3295668:

  • High Selectivity for Aurora A: Unlike many other inhibitors, LY3295668 shows minimal activity against Aurora B and C, reducing potential side effects associated with broader inhibition .
  • Enhanced Efficacy in RB1-deficient Tumors: Its ability to exploit synthetic lethality offers a novel therapeutic avenue for challenging cancer types .

Molecular Structure and Properties

LY3295668, also known as AK-01, is a complex organic compound with the molecular formula C24H26ClF2N5O2 and a molecular weight of 489.95 grams per mole [1] [2]. The compound is registered under Chemical Abstracts Service number 1919888-06-4 [3]. The International Union of Pure and Applied Chemistry systematic name for this compound is (2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid [1] [4].

The molecular structure of LY3295668 features a central piperidine ring system substituted at multiple positions with aromatic and heterocyclic moieties [1]. The compound contains several functional groups including a carboxylic acid group, pyrazole ring, pyridine ring, and chloro-fluorinated benzyl substituent [4]. The Simplified Molecular Input Line Entry System representation is C[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O [1] [5].

PropertyValue
Molecular FormulaC24H26ClF2N5O2
Molecular Weight (g/mol)489.95
Chemical Abstracts Service Number1919888-06-4
International Union of Pure and Applied Chemistry Name(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid
Simplified Molecular Input Line Entry SystemC[C@@H]1CC@(CC3=C(C=CC(=N3)NC4=NNC(=C4)C)F)C(=O)O

The InChI representation is InChI=1S/C24H26ClF2N5O2/c1-14-10-21(31-30-14)29-20-7-6-18(26)19(28-20)12-24(23(33)34)8-9-32(15(2)11-24)13-16-4-3-5-17(25)22(16)27/h3-7,10,15H,8-9,11-13H2,1-2H3,(H,33,34)(H2,28,29,30,31)/t15-,24-/m1/s1, with the corresponding InChIKey being YQQZZYQTCPEAS-OYLFLEFRSA-N [1].

The structural complexity of LY3295668 arises from its multi-ring system architecture, which includes a substituted piperidine core ring connected to both a chloro-fluorinated benzyl group and a pyrazole-substituted fluoropyridine moiety [4]. This intricate arrangement of functional groups contributes to the compound's specific binding properties and biological activity profile [4].

Stereochemistry and Conformational Analysis

LY3295668 exhibits significant stereochemical complexity due to the presence of two chiral centers located at the C2 and C4 positions of the piperidine ring [1] [4]. The compound exists as the (2R,4R)-enantiomer, indicating that both chiral centers possess the R absolute configuration according to the Cahn-Ingold-Prelog priority rules [4].

Stereochemical FeatureConfiguration
C2 of PiperidineR configuration
C4 of PiperidineR configuration
Overall Configuration(2R,4R)
Number of Chiral Centers2
Absolute ConfigurationR,R-enantiomer

The stereochemical arrangement at these centers is critical for the compound's biological activity, as demonstrated by resistance studies using mutant forms of the target kinase [7]. The specific (2R,4R) configuration appears to be essential for optimal binding affinity and selectivity [4]. Conformational analysis reveals that the piperidine ring adopts a chair conformation, which is the most thermodynamically stable arrangement for six-membered saturated rings [4].

The conformational flexibility of LY3295668 is influenced by the presence of multiple rotatable bonds connecting the various aromatic systems to the central piperidine core [4]. The compound's three-dimensional structure allows for specific interactions with the target binding site through optimized spatial orientation of key functional groups [6]. Crystal structure studies of related Aurora kinase inhibitors have shown that the binding conformation involves specific hydrogen bonding patterns and hydrophobic interactions that are dependent on the precise stereochemical arrangement [23] [24].

Physicochemical Profile

Solubility Parameters

LY3295668 demonstrates distinct solubility characteristics across different solvent systems [2] [4]. The compound exhibits high solubility in dimethyl sulfoxide, with a solubility of 150 milligrams per milliliter, corresponding to 306.15 millimolar concentration [5]. This high organic solvent solubility reflects the compound's lipophilic character despite the presence of polar functional groups [2].

In aqueous systems, LY3295668 shows moderate solubility with a measured value of 1.89 milligrams per milliliter [4]. This aqueous solubility is considered favorable for pharmaceutical applications, as it enables adequate dissolution for biological testing and potential therapeutic use [4]. The compound's distribution coefficient (LogD) at physiological pH 7.4 is 2.38, indicating moderate lipophilicity [4]. This LogD value suggests that the compound will partition preferentially into lipid phases while maintaining sufficient aqueous solubility for biological availability [4].

Solubility ParameterValue
Dimethyl Sulfoxide Solubility (mg/mL)150
Dimethyl Sulfoxide Solubility (mM)306.15
Aqueous Solubility (mg/mL)1.89
LogD (pH 7.4)2.38

The plasma protein binding characteristics of LY3295668 have been determined across multiple species [4]. The compound demonstrates high protein binding affinity, with fraction unbound values of 1.0% in human plasma, 1.1% in dog plasma, 1.4% in rat plasma, and 4.5% in mouse plasma [4]. These values indicate that greater than 95% of the compound remains bound to plasma proteins across all tested species, which is typical for lipophilic small molecule drugs [4].

Stability Characteristics

The stability profile of LY3295668 has been characterized under various storage conditions [2] [5]. When stored as a solid powder at -20°C under dry conditions protected from light, the compound maintains stability for 12 months [2] [5]. At higher storage temperatures of 4°C, the stability period is reduced to 6 months under similar protective conditions [2].

Storage ConditionStability Period
Solid Powder, -20°C12 months
Solid Powder, 4°C6 months
Storage RequirementsDry, protected from light

The compound's chemical stability is influenced by environmental factors including temperature, humidity, and light exposure [2]. The requirement for storage under dry conditions suggests susceptibility to hydrolytic degradation, likely involving the carboxylic acid functionality or potential hydrolysis at other labile bonds [17]. Protection from light indicates potential photochemical instability, which is common for compounds containing aromatic systems and halogen substituents [17].

Formulation studies have explored various approaches to enhance the compound's stability and solubility characteristics [4]. The compound has been successfully formulated as a solution in 20% 2-hydroxypropyl-β-cyclodextrin in 25 millimolar phosphate buffer at pH 2 for in vivo studies [4]. This formulation approach utilizes cyclodextrin complexation to improve aqueous solubility while maintaining chemical stability through pH control [4].

Spectroscopic Properties

The spectroscopic characterization of LY3295668 encompasses multiple analytical techniques that provide structural confirmation and purity assessment [2]. The compound's ultraviolet-visible absorption properties are characteristic of aromatic systems containing extended conjugation through the pyrazole and pyridine moieties [30]. High-performance liquid chromatography analysis using ultraviolet detection at 254 nanometers has been employed for purity determination, confirming greater than 95% purity for analytical samples [10].

Mass spectrometric analysis of LY3295668 provides molecular weight confirmation and fragmentation patterns characteristic of the compound's structural features [2] [5]. Electrospray ionization mass spectrometry yields the expected molecular ion peak at mass-to-charge ratio 490 corresponding to the protonated molecular ion [M+H]+ [2]. Fragmentation patterns observed in tandem mass spectrometry experiments are consistent with the known structural arrangement and provide additional structural confirmation [29].

Nuclear magnetic resonance spectroscopy represents a critical analytical tool for structural elucidation and conformational analysis of LY3295668 [10]. The compound's complex structure generates characteristic chemical shift patterns in both proton and carbon-13 nuclear magnetic resonance spectra [10]. The presence of multiple aromatic systems, the piperidine ring, and various substituents creates a complex but interpretable spectroscopic signature [10].

Infrared spectroscopy provides functional group identification and structural confirmation for LY3295668 [28] [31]. The compound's infrared spectrum exhibits characteristic absorption bands corresponding to carboxylic acid carbonyl stretching, aromatic carbon-carbon stretching, carbon-nitrogen stretching vibrations, and carbon-halogen bond vibrations [31]. The fingerprint region of the infrared spectrum provides a unique spectroscopic signature that can be used for compound identification and purity assessment [31].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

489.1743091 g/mol

Monoisotopic Mass

489.1743091 g/mol

Heavy Atom Count

34

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1WX8O5XV4R

Wikipedia

(2R,4R)-1-[(3-chloro-2-fluorophenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]pyridin-2-yl]methyl]-2-methylpiperidine-4-carboxylic acid

Dates

Modify: 2024-04-14
1: Gong X, Du J, Parsons SH, Merzoug FF, Webster Y, Iversen PW, Chio LC, Van Horn RD, Lin X, Blosser W, Han B, Jin S, Yao S, Bian H, Ficklin C, Fan L, Kapoor A, Antonysamy S, Mc Nulty AM, Froning K, Manglicmot D, Pustilnik A, Weichert K, Wasserman SR, Dowless M, Marugán C, Baquero C, Lallena MJ, Eastman SW, Hui YH, Dieter MZ, Doman T, Chu S, Qian HR, Ye XS, Barda DA, Plowman GD, Reinhard C, Campbell RM, Henry JR, Buchanan SG. Aurora-A kinase inhibition is synthetic lethal with loss of the RB1 tumor suppressor gene. Cancer Discov. 2018 Oct 29. pii: CD-18-0469. doi: 10.1158/2159-8290.CD-18-0469. [Epub ahead of print] PubMed PMID: 30373917.

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